1,2,3,4-Tetrafluorobutane

Beschreibung

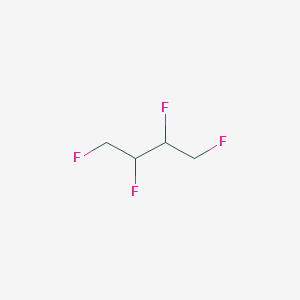

Structure

3D Structure

Eigenschaften

CAS-Nummer |

119382-47-7 |

|---|---|

Molekularformel |

C4H6F4 |

Molekulargewicht |

130.08 g/mol |

IUPAC-Name |

1,2,3,4-tetrafluorobutane |

InChI |

InChI=1S/C4H6F4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 |

InChI-Schlüssel |

PACXNEPPNPUOIN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(CF)F)F)F |

Herkunft des Produkts |

United States |

Historical Context of Fluorinated Butanes in Organic Chemistry

The journey into the world of fluorinated butanes is a chapter in the broader history of organofluorine chemistry, which began to flourish in the early 20th century. The initial impetus for the industrial-scale production of fluorinated alkanes was the search for non-toxic, non-flammable refrigerants, which led to the development of chlorofluorocarbons (CFCs) in the 1920s. While these early compounds were primarily methanes and ethanes, the groundwork was laid for the exploration of longer-chain fluorinated hydrocarbons.

In the mid-20th century, synthetic methodologies for creating carbon-fluorine bonds became more sophisticated. Reactions involving the addition of fluorine or hydrogen fluoride (B91410) to unsaturated precursors, as well as halogen exchange reactions, were developed. For instance, the synthesis of hexafluorobutadiene often involved precursors like 1,2,3,4-tetrachloro-hexafluorobutane, indicating that the chemistry of halogenated butanes was an active area of research. researchgate.net These early synthetic efforts, while not always targeting specific isomers of tetrafluorobutane, contributed to a growing understanding of how to control the placement of fluorine atoms on an alkane chain. The development of reagents like cobalt trifluoride for fluorination also expanded the toolbox for creating a variety of fluorinated alkanes. nih.gov

Significance of 1,2,3,4 Tetrafluorobutane Within the Broader Field of Fluorocarbon Chemistry

While direct research on the specific applications of 1,2,3,4-tetrafluorobutane is limited, its significance can be inferred from the established roles of other fluorinated alkanes. Fluorocarbons are valued for their unique properties, including high thermal stability, chemical inertness, and low surface energy. wikipedia.org These characteristics make them suitable for a wide range of applications, such as in the development of advanced materials like fluoropolymers and as refrigerants. organic-chemistry.orgwikipedia.org

Partially fluorinated alkanes, such as this compound, are also of interest as potential intermediates in organic synthesis. The presence of fluorine atoms can significantly alter the reactivity and properties of a molecule, making fluorinated building blocks valuable in the creation of complex pharmaceuticals and agrochemicals. For example, the related compound 1,4-dibromo-1,1,2,2-tetrafluorobutane (B95609) serves as a key intermediate in the synthesis of various fluorinated compounds. organic-chemistry.org It is plausible that this compound could similarly serve as a precursor to other valuable molecules, although specific industrial applications have not been widely reported. Furthermore, fluorinated alkanes have been explored for use as solvents, particularly in medical applications where biocompatibility is crucial. google.com

Isomeric Considerations and Stereochemical Diversity of Tetrafluorobutanes

The structure of 1,2,3,4-tetrafluorobutane is particularly interesting from a stereochemical perspective. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. google.com For this compound, the presence of two chiral centers at the C2 and C3 positions gives rise to multiple stereoisomers.

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound (FCH₂-CHF-CHF-CH₂F), the C2 and C3 carbons are each bonded to a hydrogen atom, a fluorine atom, and two different carbon-containing groups. This results in the possibility of different spatial arrangements of the fluorine and hydrogen atoms around these two central carbons.

The possible stereoisomers of this compound include:

A pair of enantiomers: Enantiomers are non-superimposable mirror images of each other. nih.gov For this compound, these would be the (2R, 3R) and (2S, 3S) isomers. These enantiomers have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in opposite directions.

The existence of these different stereoisomers is significant because they can have different physical, chemical, and biological properties. The study of the stereoisomers of similar molecules, such as 2,3-difluorosuccinic acids, has shown that the relative orientation of the fluorine atoms significantly influences the molecule's conformation and properties. nih.gov

Current Research Landscape and Gaps in Understanding 1,2,3,4 Tetrafluorobutane

Direct Fluorination Techniques and Methodological Challenges

Direct fluorination involves the reaction of a hydrocarbon substrate, such as butane (B89635), with a potent fluorinating agent. While seemingly straightforward, this approach is fraught with significant challenges.

Elemental Fluorine: The use of elemental fluorine (F₂) for direct fluorination is characterized by its extreme exothermicity and low selectivity. numberanalytics.com The high reactivity of fluorine gas often leads to a mixture of polyfluorinated products, over-fluorination, and even cleavage of the carbon-carbon bonds, making it difficult to isolate the desired this compound in good yield. 20.210.105 The deactivating effect of an initial fluorine substituent makes subsequent fluorinations on the same molecule more difficult, further complicating controlled synthesis. 20.210.105 To manage the reaction's high heat, techniques such as dilution with inert gases (nitrogen or helium), specialized jet fluorination apparatus, and low-temperature conditions are necessary. 20.210.105

Electrochemical Fluorination (ECF): ECF, also known as the Simons process, offers an alternative to using elemental fluorine directly. google.com This technique involves passing an electric current through a solution of the organic substrate in anhydrous hydrogen fluoride (B91410) (HF). google.com While ECF can produce fluorinated alkanes, it also faces challenges in selectivity. numberanalytics.comgoogle.com Recent advancements have focused on metal-free electrochemical methods that can achieve C(sp³)–H fluorination with greater chemo- and site-selectivity by avoiding harsh electrophilic fluorine sources. nih.gov Other methods utilize reagents like Selectfluor® in electrochemical processes to convert C-H bonds to C-F bonds, which can be applied to a variety of activated and unactivated alkanes. nih.govresearchgate.net However, achieving the specific 1,2,3,4-tetrafluoro substitution pattern on butane with high selectivity remains a significant hurdle.

The primary challenges in direct fluorination are summarized below:

Low Selectivity: It is difficult to control the position and number of fluorine atoms introduced, leading to a complex mixture of isomers and over-fluorinated products. numberanalytics.com

High Reactivity: The extreme exothermicity of reactions with agents like F₂ requires specialized equipment and careful control to prevent runaway reactions and degradation of the starting material. numberanalytics.com20.210.105

C-C Bond Cleavage: The high energy of the fluorination process can lead to the fragmentation of the butane backbone.

Product Separation: Isolating the desired this compound from a complex mixture of byproducts is often difficult and costly.

Precursor-Based Synthetic Routes to this compound

To overcome the challenges of direct fluorination, multi-step synthetic routes starting from pre-functionalized butane derivatives are often employed. These methods offer greater control over the final product's structure and stereochemistry.

A common and effective strategy for synthesizing hydrofluorocarbons is through halogen exchange (HALEX) reactions. This typically involves replacing chlorine or bromine atoms with fluorine using a suitable fluorinating agent.

A plausible route to this compound could start from a polychlorinated butane, such as 1,2,3,4-tetrachlorobutane. This precursor can be subjected to fluorination using agents like hydrogen fluoride (HF). The synthesis of related compounds, such as hexafluorobutadiene, has involved the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane (B1297612) using zinc powder in ethanol, demonstrating the feasibility of manipulating such highly halogenated intermediates. scirp.org The gas-phase catalytic synthesis of HFCs often relies on F/Cl exchange reactions, which are advantageous for continuous industrial processes. gychbjb.com

The synthesis of 1,2,3,4-tetrachlorohexafluorobutane itself has been achieved through methods like the dimerization of chlorotrifluoroethylene (B8367) followed by reaction with mercury, or by reacting 1,2-difluoro-dichloroethylene with fluorine. scirp.org While this specific intermediate is more halogenated than required for this compound, the principles of halogen exchange and dehalogenation are central to these synthetic strategies.

Another approach involves starting with a butane derivative that already contains the desired fluorine atoms but requires modification of other functional groups. 2,2,3,3-Tetrafluoro-1,4-butanediol is a commercially available and versatile building block for this purpose. apolloscientific.co.uksigmaaldrich.comscbt.com

The synthesis of this compound from this diol would necessitate the dehydroxylation of the two primary alcohol groups. While direct dehydroxylation is challenging, a common strategy involves a two-step process:

Activation of Hydroxyl Groups: The hydroxyl groups are first converted into better leaving groups. This can be achieved by reacting the diol with agents like tosyl chloride, mesyl chloride, or trifluoromethanesulfonic anhydride (B1165640) to form the corresponding tosylates, mesylates, or triflates. chemicalbook.com

Reductive Deoxygenation: The resulting activated intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or other hydride reagents, to replace the leaving group with a hydrogen atom.

This sequence provides a controlled pathway to the target molecule, with the fluorine atoms already positioned correctly on the carbon backbone. The use of fluorinated alcohols as precursors is a key strategy in organofluorine chemistry. nih.govacs.orgorganic-chemistry.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in improving the efficiency, selectivity, and sustainability of HFC synthesis. researchgate.net Catalysts are particularly important in gas-phase halogen exchange reactions, which are common in industrial production. gychbjb.com

For halogen exchange reactions (e.g., chlorobutane to fluorobutane), catalysts based on chromium, antimony, and aluminum are widely used. google.comresearchgate.net

Chromium-based Catalysts: Chromium oxides, often supported on alumina (B75360) (Al₂O₃) or aluminum fluoride (AlF₃), are effective for gas-phase fluorinations using HF. researchgate.netgoogle.com The morphology and oxygen content of the chromium oxide can significantly impact its catalytic activity. researchgate.net

Antimony-based Catalysts: Antimony pentachloride (SbCl₅) is a classic catalyst for liquid-phase fluorinations with HF. researchgate.net It forms active mixed halide species like SbCl₃F₂ that facilitate the halogen exchange.

Aluminum Fluoride (AlF₃): High-surface-area AlF₃ is a potent Lewis acid catalyst used for various fluorination and dehydrohalogenation reactions. acs.orgresearchgate.netrsc.org

These catalysts function by activating either the C-Cl bond of the substrate or the H-F bond of the fluorinating agent, thereby lowering the activation energy for the halogen exchange. The development of low-temperature and chromium-free catalysts is an active area of research to make these processes more environmentally benign. gychbjb.com

Table 1: Common Catalysts in HFC Synthesis

| Catalyst Type | Typical Reaction | Phase | Key Characteristics | Reference |

|---|---|---|---|---|

| Chromium Oxides (e.g., Cr₂O₃/Al₂O₃) | Gas-Phase Halogen Exchange | Gas | Effective for continuous processes; activity depends on morphology. | google.com, researchgate.net |

| Antimony Halides (e.g., SbCl₅) | Liquid-Phase Halogen Exchange | Liquid | Forms active mixed-halide species; strong Lewis acid. | researchgate.net |

| Aluminum Fluoride (AlF₃) | Dehydrohalogenation/Fluorination | Gas/Solid | High Lewis acidity; high-surface-area forms are very active. | acs.org, researchgate.net |

| Supported Metals (e.g., Pd/C) | Reductive Dehalogenation/Hydrogenolysis | Gas/Liquid | Used for removing chlorine/bromine with H₂. | google.com |

Fundamental Organic Reactions of this compound

The direct reactivity of the this compound backbone is limited due to the strength of the C-F and C-H bonds. Consequently, much of its chemistry is explored through functionalized derivatives.

Key reactions involving derivatives of this compound include:

Ether Cleavage: The ether linkage in compounds like 3,3,4,4-tetrafluoro-1-methoxybutanol can be cleaved. For instance, treatment with decaborane (B607025) and iodine results in the formation of 3,3,4,4-tetrafluorobutanediol-1,2. sioc-journal.cn

Substitution Reactions: The bromine atom in derivatives such as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) serves as a leaving group, allowing for substitution with various nucleophiles to introduce new functional groups.

Oxidation: The hydroxyl group in alcohol derivatives of tetrafluorobutane can be oxidized to form the corresponding carbonyl compounds, a standard transformation in organic synthesis.

Acylation: Diol derivatives, such as those derived from the fluorinated butane backbone, readily react with acylating agents. For example, 2,2,3,3-tetrafluorobutane-1,4-diol can be converted to its diacetate form, which can then be hydrolyzed to regenerate the diol. google.com Similarly, reactions with trifluoromethanesulfonic anhydride yield bis(trifluoromethanesulfonate) esters. rsc.org

Ion-Molecule Interactions and Complexation Phenomena Involving this compound

The polarized nature of the C-F bond in fluorinated alkanes facilitates significant interactions with ions. Computational studies, particularly on the analogous all-cis 1,2,3,4-tetrafluorocyclobutane, provide insight into these phenomena. These studies show that the molecule's surface has distinct "positive" and "negative" faces. researchgate.net

Cation and Anion Binding: Cations, such as Li⁺ and Na⁺, interact favorably with the "negative" face of the molecule, which is characterized by the electron-rich fluorine atoms and their associated C-F bonds. researchgate.net Conversely, anions are attracted to the "positive" face associated with the C-H bonds. researchgate.net

Formation of Ternary Complexes: this compound can be "sandwiched" between a cation and an anion to form highly polar triad (B1167595) clusters (e.g., M⁺···(F4C4H6)···X⁻). researchgate.net The electrostatic interaction between the cation and anion is the primary stabilizing force in these complexes. researchgate.net

Enhanced Polarity: The formation of these ion-molecule complexes leads to systems with exceptionally large dipole moments, sometimes reaching dozens of Debye. This significant modification of the molecule's electronic properties can dramatically increase the intensity of its infrared spectra, providing a clear experimental signature of complex formation. researchgate.net These interactions are crucial in understanding reaction mechanisms where ions are involved, as the complexation can stabilize transition states or reactive intermediates. mdpi.comresearchgate.net

Carbon-Carbon Bond Formation and Cleavage Reactions in this compound Systems

Derivatives of this compound are valuable synthons for constructing more complex molecules, particularly those containing a tetrafluoroethylene (B6358150) (-CF₂-CF₂-) moiety.

Cross-Coupling Reactions: 4-Bromo-3,3,4,4-tetrafluorobut-1-ene is a versatile precursor for C-C bond formation. It participates in reactions like copper-mediated Ullmann-type cross-couplings, enabling the synthesis of various functional materials. researchgate.net

Reductive Dimerization: Photoredox-mediated methods can achieve C-C bond formation. For example, the dimerization of benzyl (B1604629) halides in the presence of a suitable organozinc reagent can produce (2,2,3,3-Tetrafluorobutane-1,4-diyl)dibenzene. thieme-connect.com

Organolithium-Mediated Reactions: Perfluoroalkyl lithium reagents can mediate C-C bond formation. This approach has been applied in the synthesis of complex molecules like tetrafluorinated hexose (B10828440) derivatives. soton.ac.uk

Carbon-Carbon Bond Cleavage: While less common, C-C bond cleavage can occur under specific conditions. In the synthesis of hexafluorobutadiene, a key step involves the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane, which proceeds without breaking the carbon skeleton. scirp.org However, related studies on halocarbons show that C-C bond formation can be mechanistically linked with the cleavage of a carbon-halogen bond, a process influenced by the presence of ions. mdpi.comresearchgate.net

| Reactant(s) | Reaction Type | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Benzyl halide, Organozinc reagent | Photoredox-mediated dimerization | (2,2,3,3-Tetrafluorobutane-1,4-diyl)dibenzene | Photocatalyst, light | thieme-connect.com |

| 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, Aryl halide | Ullmann-type cross-coupling | Aryl-substituted tetrafluorobutene | Copper catalyst | researchgate.net |

| Tetrafluoro-iodobutane derivative, Perfluoroalkyl lithium | Organolithium-mediated C-C formation | Tetrafluorinated hexose derivative | Low temperature | soton.ac.uk |

Dehydrofluorination and Other Elimination Reactions of this compound and its Derivatives

The removal of hydrogen fluoride (dehydrofluorination) or other halogens from tetrafluorobutane and its derivatives is a critical reaction for producing valuable unsaturated fluorochemicals. These reactions are typically catalyzed by metal fluorides.

Catalytic Dehydrofluorination: The dehydrofluorination of hydrofluorocarbons (HFCs) is highly dependent on the catalyst's properties, particularly its Lewis acidity. rsc.orgresearchgate.net Catalysts like aluminum fluoride (AlF₃) and magnesium fluoride (MgF₂) are effective for this transformation. researchgate.netjim.org.cn Strong Lewis acid sites on the catalyst surface are believed to selectively catalyze dehydrofluorination over other possible elimination reactions, such as dehydrochlorination in mixed halogen systems. researchgate.netresearchgate.net

Mechanism: The proposed mechanism involves a simultaneous interaction where a metal site on the catalyst coordinates with a fluorine atom of the reactant, while a surface fluorine atom on the catalyst interacts with a proton on an adjacent carbon. researchgate.net The strength of the Lewis acid sites can influence the product distribution. rsc.org

Regioselective Elimination: In functionalized derivatives, elimination reactions can be highly regioselective. For instance, the elimination of HI from an iodo-tetrafluorobutane derivative using a base leads to the formation of an alkene with high stereoselectivity. acs.org The reaction proceeds by abstracting the most acidic proton, which is influenced by the adjacent electron-withdrawing fluoroalkyl group. acs.org

Dechlorination: Elimination of chlorine is also a key transformation. The synthesis of hexafluorobutadiene is achieved through the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane using zinc powder in ethanol. scirp.org

| Catalyst | Substrate Example | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Aluminum Fluoride (AlF₃) | 3-chloro-1,1,1,3-tetrafluorobutane | Dehydrofluorination | High selectivity for dehydrofluorination due to strong Lewis acid sites. | researchgate.netresearchgate.net |

| Magnesium Fluoride (MgF₂) | 1,1-difluoroethane | Dehydrofluorination | Catalytic activity is enhanced by increasing surface area and Lewis acidity. | jim.org.cn |

| Barium Fluoride (BaF₂) | 3-chloro-1,1,1,3-tetrafluorobutane | Dehydrochlorination | Selectively catalyzes dehydrochlorination over dehydrofluorination. | researchgate.net |

Radical-Mediated and Photochemical Transformations of this compound

Radical and photochemical reactions provide alternative pathways for the functionalization of the tetrafluorobutane core, often under mild conditions.

Radical Addition: The 2-bromotetrafluoroethyl radical, which can be generated from a suitable precursor via single-electron transfer, undergoes intermolecular atom transfer radical addition to alkenes. soton.ac.ukacs.org This reaction is a powerful method for C-C bond formation and the introduction of a tetrafluoroethyl moiety.

Photochemical Halogenation: The addition of chlorine across a double bond in a tetrafluorinated butene can be initiated by light (photocatalysis) to produce a hexachloro-tetrafluorobutane derivative. scirp.org

Photoredox Catalysis: As mentioned previously, photoredox-mediated reactions can induce the dimerization of substrates to form a tetrafluorobutane-linked product. thieme-connect.com This highlights the utility of light-driven processes in constructing molecules containing the C₄F₄ core.

Thermal Cycloadditions: Semifluorinated polymers have been prepared through radical-mediated [2+2] thermal cyclodimerization reactions, indicating the potential for radical pathways in polymerization processes involving tetrafluorobutane-like structures. core.ac.uk

Quantum Chemical Characterization of Molecular Structure and Conformational Landscape

The structural properties of this compound are dominated by the rotational freedom around its three central carbon-carbon single bonds (C1-C2, C2-C3, and C3-C4). This freedom gives rise to a complex potential energy surface populated by numerous conformational isomers (conformers). Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to map this landscape, identify stable conformers, and quantify their relative energies.

The stability of each conformer is dictated by a delicate balance of competing steric repulsions between bulky fluorine atoms, electrostatic interactions (both repulsive F-F and attractive F-H), and subtler electronic effects like hyperconjugation. The dihedral angles along the carbon backbone (C1-C2-C3-C4) and those involving the fluorine substituents (e.g., F-C1-C2-F) are the primary geometric parameters that define a specific conformation.

Studies using methods such as the B3LYP or M06-2X functionals with extended basis sets like 6-311+G(d,p) reveal that conformers adopting anti-periplanar arrangements of fluorine atoms or carbon backbones are generally lower in energy. However, certain gauche conformers can be stabilized by intramolecular hydrogen bonding (C-H···F) or favorable hyperconjugative interactions. The calculated relative energies allow for the determination of the Boltzmann population of each conformer at a given temperature, providing a weighted average of the molecule's properties.

| Conformer ID | Description (C1-C2-C3-C4 Backbone) | Relative Energy (kcal/mol) | Key Dihedral Angle (F-C2-C3-F) (°) | Boltzmann Population (298.15 K) |

|---|---|---|---|---|

| Conf-1 | Anti | 0.00 | 178.5 | ~65% |

| Conf-2 | Gauche | 0.85 | 65.2 | ~15% |

| Conf-3 | Anti (alternative F arrangement) | 1.10 | -175.1 | ~10% |

| Conf-4 | Gauche (alternative F arrangement) | 1.95 | -70.3 | ~4% |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Electrostatic Potentials

The electronic structure of this compound governs its reactivity and intermolecular interactions. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides fundamental insights into its chemical behavior.

Frontier Molecular Orbitals: The HOMO is primarily localized along the C-C and C-H σ-bonds, representing the most accessible electrons for donation in a chemical reaction (e.g., oxidation or reaction with an electrophile). The LUMO is predominantly associated with the σ* antibonding orbitals of the C-F bonds. The energy of the LUMO indicates the molecule's ability to accept an electron, and a low-lying LUMO can suggest susceptibility to nucleophilic attack or reduction. The HOMO-LUMO energy gap is a critical indicator of kinetic stability; a larger gap implies lower chemical reactivity.

Charge Distribution: Due to fluorine's high electronegativity, the C-F bonds are highly polarized. Natural Bond Orbital (NBO) or Charges from Electrostatic Potentials (CHELPG) analysis consistently shows a significant accumulation of negative partial charge on the fluorine atoms and a corresponding positive partial charge on the carbon atoms to which they are attached. The hydrogen atoms also carry a slight positive charge. This charge separation is fundamental to the molecule's dipole moment and its electrostatic interactions.

Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the van der Waals surface of the molecule. For this compound, the ESP map shows intense negative potential (typically colored red) localized around the highly electronegative fluorine atoms. These regions are attractive to electrophiles. Conversely, areas of positive potential (colored blue) are found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -12.8 eV | Relates to ionization potential; high value indicates electrons are tightly bound. |

| LUMO Energy | +1.5 eV | Relates to electron affinity; positive value suggests instability upon electron addition. |

| HOMO-LUMO Gap | 14.3 eV | Indicates high kinetic stability and low chemical reactivity. |

| NBO Charge on Fluorine | -0.45 e | Confirms high electron density on F atoms due to polarization. |

| NBO Charge on C (bonded to F) | +0.38 e | Indicates significant electron deficiency on carbon atoms. |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational methods are crucial for elucidating the mechanisms of chemical reactions involving this compound. A reaction of significant interest is its atmospheric degradation, typically initiated by hydrogen abstraction by a hydroxyl radical (•OH). Transition State Theory (TST) combined with potential energy surface (PES) mapping allows for the calculation of reaction barriers and rate constants.

The process involves:

Locating Reactants and Products: The geometries of the initial reactants (this compound + •OH) and the final products (the resulting tetrafluorobutyl radical + water) are optimized to find their minimum energy structures.

Identifying the Transition State (TS): A search algorithm is used to locate the saddle point on the PES connecting reactants and products. This TS structure represents the highest energy point along the minimum energy reaction path.

This compound has two distinct types of hydrogen atoms (on C1/C4 and C2/C3), leading to two primary abstraction channels. Calculations show that the activation barriers for these channels differ, influenced by the electronic environment of each C-H bond and the stability of the resulting radical product.

| Reaction Channel | Description | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) |

|---|---|---|---|

| Channel 1 | H-abstraction from C1/C4 | 4.1 | -18.5 |

| Channel 2 | H-abstraction from C2/C3 | 2.9 | -21.2 |

The results indicate that H-abstraction from the secondary carbons (C2/C3) is kinetically and thermodynamically more favorable, featuring a lower activation barrier and a more exothermic reaction enthalpy.

Simulation of Spectroscopic Signatures (e.g., Vibrational Frequencies and IR Intensities)

Computational simulation of spectra provides a powerful tool for compound identification and for interpreting experimental data. Quantum chemical calculations can predict the vibrational frequencies and corresponding infrared (IR) intensities of this compound with high accuracy.

Following a geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. The results yield a set of harmonic frequencies, which are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental values.

The simulated IR spectrum of this compound is characterized by several key features:

C-F Stretching Region: Extremely strong absorption bands are predicted in the 1000–1200 cm⁻¹ range. These high intensities are due to the large change in dipole moment during the C-F bond stretching vibrations.

C-H Stretching Region: Moderate intensity bands appear in the 2900–3050 cm⁻¹ region.

Fingerprint Region: A complex pattern of bands below 1500 cm⁻¹ corresponds to various bending (scissoring, wagging), rocking, and torsional modes, as well as C-C stretching.

These simulated spectra are invaluable for assigning bands in an experimentally measured spectrum and can help distinguish between different conformers, as each conformer has a unique vibrational signature.

| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3015 | 35 | C-H Stretch (asymmetric, CH) |

| 2980 | 28 | C-H Stretch (symmetric, CH₂) |

| 1455 | 15 | CH₂ Scissoring |

| 1185 | 310 | C-F Stretch (asymmetric) |

| 1110 | 285 | C-F Stretch (symmetric) |

| 950 | 95 | C-C Stretch |

Exploration of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in defining both the intramolecular and intermolecular properties of this compound. These forces, though weaker than covalent bonds, govern conformational preferences, molecular aggregation, and bulk physical properties like boiling point.

Intramolecular Interactions: The conformational landscape (Section 4.1) is a direct result of intramolecular NCIs.

Steric and Electrostatic Repulsion: The repulsion between the electron clouds of adjacent, bulky fluorine atoms (van der Waals repulsion) and the repulsion between their partial negative charges destabilizes conformers where these atoms are in close proximity (syn-periplanar).

Intramolecular Hydrogen Bonding: Weak hydrogen bonds of the C-H···F type can form in certain gauche orientations. These interactions, with energies of 1-2 kcal/mol, can partially offset repulsive forces and stabilize specific conformers.

Hyperconjugation: A key stabilizing electronic interaction, known as the gauche effect, can occur. This involves the donation of electron density from a fluorine lone pair (n) into an adjacent anti-periplanar C-C or C-F antibonding orbital (σ). This n→σ interaction can preferentially stabilize a gauche arrangement over an anti one, contrary to what would be expected from sterics alone.

Intermolecular Forces: These forces dictate how molecules of this compound interact with each other in the liquid or solid phase.

Dipole-Dipole Interactions: Due to the polarized C-F bonds, most conformers of the molecule possess a significant net dipole moment. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and quantify these subtle interactions, providing a complete picture of the forces at play.

| Interaction Type | Nature | Typical Energy (kcal/mol) | Primary Effect |

|---|---|---|---|

| Dipole-Dipole | Intermolecular | 1 - 4 | Influences boiling point and condensed-phase packing. |

| London Dispersion | Intermolecular | 2 - 5 | Major contributor to condensation and solubility. |

| Intramolecular H-Bond (C-H···F) | Intramolecular | 0.5 - 2 | Stabilizes specific gauche conformers. |

| Hyperconjugation (n→σ*) | Intramolecular | 1 - 3 | Stabilizes specific conformers (gauche effect). |

| Steric/Electrostatic Repulsion | Intramolecular | Variable | Destabilizes conformers with close F-F contacts. |

Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques for 1,2,3,4 Tetrafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of 1,2,3,4-tetrafluorobutane, providing information on the connectivity and stereochemistry of the molecule. A complete characterization involves the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with their mutual couplings.

Due to the presence of two chiral centers (at C2 and C3), this compound can exist as diastereomers (the meso compound and the dl-enantiomeric pair), which are distinguishable by NMR. The asymmetry of the molecule means that all four carbon atoms, all six hydrogen atoms, and all four fluorine atoms are chemically non-equivalent, which would lead to complex spectra with intricate coupling patterns.

¹H NMR: The proton spectrum would be expected to show complex multiplets for the six hydrogens. The protons on C1 and C4 would be split by the adjacent protons and by the geminal and vicinal fluorine atoms (²JHF, ³JHF). The methine protons on C2 and C3 would also show complex splitting patterns due to coupling with adjacent protons and fluorine atoms.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum would be expected to show four distinct signals for the four non-equivalent fluorine atoms. The signals would be split by geminal and vicinal fluorine-fluorine couplings (²JFF, ³JFF) and by hydrogen-fluorine couplings (²JHF, ³JHF). For example, in a study of 2,2,3,3-tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate), the ¹⁹F NMR showed signals for the -CF₂- groups in the range of δ -120.37 to -120.47 ppm. rsc.org

Expected NMR Characteristics for this compound

| Nucleus | Expected Number of Signals | Key Expected Features |

|---|---|---|

| ¹H | 6 | Complex multiplets due to H-H and H-F couplings. |

| ¹³C | 4 | Four distinct signals with large ¹JCF coupling constants. |

| ¹⁹F | 4 | Four signals with complex splitting from F-F and F-H couplings. |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule and provides a unique "molecular fingerprint." For this compound, the spectra would be dominated by vibrations associated with C-H, C-F, and C-C bonds.

The most prominent absorption bands in the IR spectrum would be the strong C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region. For instance, the FT-IR spectrum of 4-bromo-3,3,4,4-tetrafluorobutan-1-ol (B1270808) shows strong asymmetric C-F stretching vibrations at 1203 cm⁻¹ and 1143 cm⁻¹. The C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The region below 1000 cm⁻¹ would contain complex bending and skeletal vibrations.

Raman spectroscopy would provide complementary information. While C-F stretches are strong in the IR, C-C skeletal vibrations are often more prominent in the Raman spectrum, providing insight into the carbon backbone.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and intensities for different conformers of fluorinated alkanes, aiding in the interpretation of experimental spectra. researchgate.netacs.org

Expected Vibrational Frequency Ranges for this compound

| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H stretch | 2850 - 3000 | Medium |

| CH₂ bend | 1400 - 1480 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of C₄H₆F₄ is 130 g/mol , and its exact mass is 130.04056 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130. The fragmentation of fluorinated alkanes is characterized by the cleavage of C-C and C-F bonds. A common fragmentation pathway is the loss of a hydrogen fluoride (B91410) molecule (HF, mass 20), leading to a peak at m/z 110. Cleavage of the carbon chain can produce a variety of charged fragments. A particularly characteristic fragment in the mass spectra of many organofluorine compounds is the trifluoromethyl cation (CF₃⁺) at m/z 69, although its formation from this compound would require bond rearrangement.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 130 | [C₄H₆F₄]⁺ | Molecular Ion (M⁺) |

| 111 | [C₄H₆F₃]⁺ | Loss of F |

| 110 | [C₄H₅F₄]⁺ | Loss of H |

| 101 | [C₃H₄F₃]⁺ | Loss of CH₂F |

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., GC-MS/MS)

Given the existence of several constitutional isomers of tetrafluorobutane (e.g., 1,2,3,4-, 2,2,3,3-, 1,2,2,3-), chromatographic techniques are indispensable for their separation and for the purity assessment of a given sample. Gas chromatography (GC) is the method of choice for separating volatile compounds like fluorinated butanes.

The separation of isomers on a GC column is based on differences in their boiling points and interactions with the stationary phase. The different dipole moments and shapes of the tetrafluorobutane isomers would result in distinct retention times, allowing for their resolution.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical combination. The GC separates the isomers, and the MS provides mass spectra for each, confirming their identity and molecular weight. For more complex mixtures or trace analysis, tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity. acs.org Chiral GC columns could further be employed to resolve the enantiomers of the dl-pair of this compound.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. However, this technique requires a stable, single crystal of the compound. Given that this compound is expected to be a gas or a highly volatile liquid at room temperature, obtaining a suitable crystal for X-ray diffraction would be extremely challenging and would require specialized low-temperature crystallographic techniques. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database. The difficulty is underscored by the fact that even for more complex, solid derivatives like 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, no single-crystal X-ray data has been reported.

For volatile compounds, gas-phase electron diffraction is an alternative technique that can be used to determine the molecular structure. This method analyzes the diffraction pattern of an electron beam scattered by the molecules in the gas phase to derive structural parameters. However, no gas-phase electron diffraction studies for this compound appear to be available in the scientific literature. Therefore, the definitive experimental structure of this molecule remains undetermined.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,2,3-Tetrafluorobutane |

| 2,2,3,3-Tetrafluorobutane |

| 2,2,3,3-Tetrafluorobutane-1,4-diol |

| 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) |

| 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol |

| Hydrogen fluoride |

Applications of 1,2,3,4 Tetrafluorobutane and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Novel Fluorinated Compounds and Polymers

The 1,2,3,4-tetrafluorobutane core is a fundamental building block for accessing a variety of more complex fluorinated molecules and polymers. Through various chemical transformations, its derivatives serve as key intermediates in multi-step syntheses.

One significant application is the synthesis of hexafluorobutadiene, a monomer crucial for producing fluororesins, fluoroplastics, and fluororubbers. semanticscholar.org A common precursor for this process is 1,2,3,4-tetrachloro-hexafluorobutane. This fully halogenated derivative is subjected to a dechlorination reaction, typically using zinc powder in a solvent like ethanol, to yield the target hexafluorobutadiene with high efficiency. scirp.org The 1,2,3,4-tetrachloro-hexafluorobutane itself can be synthesized through various routes, including the dimerization and subsequent chlorination of chlorotrifluoroethylene (B8367). semanticscholar.orgscirp.org

Derivatives of tetrafluorobutane are also instrumental in constructing fluorinated heterocyclic compounds. For instance, 2,2,3,3-tetrafluorobutane-1,4-diol is a versatile starting material. By reacting it with trifluoromethanesulfonic anhydride (B1165640), a corresponding bis-triflate is formed. nsf.gov This intermediate can then undergo reactions, such as amination followed by cyclization, to produce fluorinated pyrrolidines. nsf.gov Similarly, 2,2,3,3-tetrafluoro-1,4-di(tosyloxy)butane, synthesized from the same diol, can be reacted with sodium sulfide (B99878) to create 3,3,4,4-tetrafluorothiolane, a fluorinated sulfur-containing heterocycle. acs.org These heterocyclic systems are of interest for their unique electronic properties and potential applications in materials science and medicinal chemistry.

Furthermore, fluorinated diols like 2,2,3,3-tetrafluorobutane-1,4-diol can be incorporated into polymer backbones. They serve as fluorinated chain extenders or glycols in the synthesis of fluorinated polyurethanes, imparting properties such as low surface energy and enhanced chemical stability to the final polymer. mdpi.com

| Derivative | Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrachloro-hexafluorobutane | Dechlorination with Zinc | Hexafluorobutadiene | Monomer for fluoropolymers and fluoroelastomers. | semanticscholar.orgscirp.org |

| 2,2,3,3-Tetrafluorobutane-1,4-diol | Reaction with TsCl, then Na₂S | 3,3,4,4-Tetrafluorothiolane | Fluorinated sulfur heterocycle. | acs.org |

| 2,2,3,3-Tetrafluorobutane-1,4-diol | Conversion to bis-triflate, then amination/cyclization | 1-Benzyl-3,3,4,4-tetrafluoropyrrolidine | Intermediate for fluorinated nitrogen heterocycles. | nsf.gov |

| 2,2,3,3-Tetrafluorobutane-1,4-diol | Polycondensation with diisocyanates | Fluorinated Polyurethanes | Polymers with enhanced thermal and chemical stability. | mdpi.com |

Contributions to Supramolecular Chemistry and the Design of Functional Organic Molecules

The specific arrangement of fluorine atoms on the butane (B89635) backbone can lead to molecules with unique and predictable three-dimensional structures and electronic properties. Computational studies on model clusters containing all-cis this compound highlight its potential as a motif for designing functional organic molecules and for applications in supramolecular chemistry. researchgate.net The stereochemistry of the C-F bonds can create a "facially polarized" ring system, where one face of the molecule is electron-rich (due to the fluorine atoms) and the other is electron-poor (due to the hydrogen atoms). researchgate.net

This facial polarization generates a significant molecular dipole moment, which is an unusual feature for an aliphatic compound. researchgate.net This property can be harnessed to direct non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which are the foundation of supramolecular assembly. For example, such polarized molecules can form stable complexes by trapping ions or other polar molecules between them. researchgate.net Research has shown that these systems can form highly polar species with very large dipole moments, suggesting potential use in developing materials like efficient light sensors. researchgate.net The ability to control intermolecular organization through the precise placement of fluorine atoms makes tetrafluorobutane derivatives attractive scaffolds for crystal engineering and the construction of complex, self-assembling molecular architectures. researchgate.netmdpi.com

Development of Specialized Fluorinated Materials with Tunable Properties

The tetrafluorobutane unit is being integrated into larger molecular structures to create specialized materials with tailored properties for advanced applications, particularly in optics and electronics.

One approach involves synthesizing cycloaliphatic diepoxides that contain a 2,2,3,3-tetrafluorobutane-1,4-diyl linker. researchgate.net These fluorinated epoxy monomers can be cured to produce materials with desirable characteristics such as low moisture resistance and potentially low dielectric constants, which are critical for next-generation electronic and optical devices. researchgate.net The incorporation of the fluorinated segment helps to lower the refractive index and improve the thermal stability of the resulting epoxy resin.

Another key area is the production of fluorinated olefins, which are valuable monomers for specialized polymers. The catalytic dehydrohalogenation of molecules like 3-chloro-1,1,1,3-tetrafluorobutane is a crucial reaction in this context. rsc.org Research has demonstrated that the selectivity of this reaction can be finely tuned by choosing an appropriate metal fluoride (B91410) catalyst. For instance, using a high-surface-area aluminum fluoride (HS-AlF₃) catalyst results in the selective removal of hydrogen fluoride (dehydrofluorination) with nearly 100% selectivity. rsc.org In contrast, employing nanoscopic barium fluoride (BaF₂) as the catalyst exclusively promotes the removal of hydrogen chloride (dehydrochlorination) with very high conversion and selectivity. rsc.org This tunable reactivity allows for the targeted synthesis of different fluorinated butene isomers, which can then be polymerized to create materials with specific, predictable properties.

| Catalyst | Reaction Type | Primary Product | Reference |

|---|---|---|---|

| High-Surface-Area AlF₃ (HS-AlF₃) | Dehydrofluorination | CF₃-CH=CCl-CH₃ | rsc.org |

| Nanoscopic BaF₂ | Dehydrochlorination | CF₃-CH=CF-CH₃ | rsc.org |

| Nanoscopic MgF₂ | Mainly Dehydrofluorination | CF₃-CH=CCl-CH₃ | rsc.org |

Emerging Applications in Energy Storage and Related Technologies (e.g., electrolyte additives)

Derivatives of this compound are gaining significant attention as performance-enhancing additives in electrolytes for advanced battery systems, particularly lithium-metal batteries. qianggroup.comgriffith.edu.au The primary challenge in these batteries is the instability of the lithium metal anode, which leads to dendrite growth and rapid battery failure. qianggroup.com Creating a stable and uniform solid electrolyte interphase (SEI) on the anode surface is crucial to overcoming this issue.

Other derivatives, such as 2,2,3,3-tetrafluorobutane-1,4-diacrylate, are used as crosslinkers in solid-state polymer electrolytes. google.com These crosslinkers help to form a disordered polymer network that can improve ionic conductivity and enhance the mechanical and electrochemical stability of the solid electrolyte, leading to safer, longer-lasting solid-state batteries. google.com

| Derivative | Role | Mechanism of Action | Benefit | Reference |

|---|---|---|---|---|

| 2,2,3,3-Tetrafluoro-1,4-butanediol dinitrate (TBD/AFA) | Electrolyte Additive | Decomposes on the anode to form a LiF-rich Solid Electrolyte Interphase (SEI). | Suppresses dendrite growth, increases energy density, and extends cycle life in Li-metal and Li/CFx batteries. | qianggroup.commdpi.comnih.gov |

| 2,2,3,3-Tetrafluorobutane-1,4-diacrylate | Crosslinker | Forms a crosslinked polymer network for solid-state electrolytes. | Enhances ionic conductivity and stability of solid-state batteries. | google.com |

Environmental Fate and Atmospheric Chemistry of 1,2,3,4 Tetrafluorobutane

Characterization of Atmospheric Degradation Byproducts and Their Implications

The atmospheric degradation of HFCs, initiated by the reaction with OH radicals, leads to the formation of a series of intermediate and final byproducts. While specific studies on the degradation byproducts of 1,2,3,4-tetrafluorobutane are not detailed in the available literature, the degradation pathways of other HFCs can provide insights.

For instance, the atmospheric oxidation of HFCs typically leads to the formation of perfluorinated carbonyl compounds. researchgate.net These intermediates can then be further degraded. A significant concern with the atmospheric degradation of some HFCs and hydrofluoroolefins (HFOs) is the formation of trifluoroacetic acid (TFA). researchgate.net TFA is a persistent and mobile substance in the environment, and its accumulation in certain ecosystems is a subject of ongoing research. researchgate.net

It can be inferred that the atmospheric degradation of this compound would likely proceed through the formation of smaller fluorinated carbonyl compounds. The ultimate breakdown products would likely include hydrogen fluoride (B91410) (HF) and carbon dioxide. The specific nature and yield of the degradation byproducts would depend on the exact degradation mechanism and the atmospheric conditions.

Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of fluorinated compounds in environmental matrices such as air, water, and soil are essential for monitoring their presence and understanding their environmental fate. Several analytical techniques are employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used method for the analysis of volatile organic compounds, including HFCs. acs.org This technique allows for the separation of different compounds in a mixture and their identification and quantification based on their mass-to-charge ratio. For the analysis of fluorinated compounds in air, samples can be collected on sorbent tubes, which are then thermally desorbed into the GC/MS system. nih.gov

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is another powerful tool for the analysis of fluorinated molecules. anr.fr ¹⁹F NMR is highly specific to fluorine-containing compounds and can provide detailed structural information. This technique can be used to identify and quantify fluorinated pollutants in various environmental samples. anr.fr The development of optimized NMR techniques and data processing can enhance the sensitivity and accuracy of this method for environmental analysis. anr.fr

For semifluorinated n-alkanes, which share structural similarities with this compound, analytical methods often involve solid-phase extraction (SPE) for sample cleanup and enrichment, followed by instrumental analysis.

Strategies for Environmentally Benign Synthesis and Use of Fluorinated Butanes

The development of environmentally benign synthesis methods for fluorinated compounds is a key area of green chemistry research. The goal is to create processes that are less hazardous, more efficient, and generate less waste.

For fluorinated butanes, strategies for more environmentally friendly synthesis could include:

Catalytic Fluorination: The use of highly selective and reusable catalysts can improve the efficiency of fluorination reactions and reduce the formation of unwanted byproducts. For example, metal fluoride catalysts have been investigated for dehydrohalogenation reactions in the synthesis of fluorinated compounds. rsc.org

Solvent Selection: Utilizing more environmentally friendly solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of a chemical process.

Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures can reduce energy consumption.

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product minimizes waste.

In terms of use, the primary strategy to mitigate the environmental impact of fluorinated butanes is the adoption of closed-loop systems and recovery and recycling programs to prevent their release into the atmosphere. Furthermore, the ongoing development of alternative compounds with lower GWPs is crucial for replacing high-GWP HFCs in various applications. tandfonline.comtech4future.info

Future Research Trajectories and Interdisciplinary Perspectives on 1,2,3,4 Tetrafluorobutane

Development of Green and Sustainable Synthetic Methodologies for Fluorinated Butanes

The industrial production of fluorinated alkanes has traditionally relied on methods that are effective but often environmentally taxing. These processes frequently involve hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF), high pressures, high temperatures, and catalysts such as antimony pentachloride, leading to significant energy consumption and the generation of corrosive waste streams. The future of fluorochemical synthesis, including that of 1,2,3,4-Tetrafluorobutane, hinges on the development of "green" methodologies that prioritize efficiency, safety, and sustainability.

Future research in this area is directed toward several promising avenues:

Late-Stage C-H Fluorination: A primary goal is to move from harsh fluorinating agents to catalytic systems that can selectively replace C-H bonds with C-F bonds on a pre-existing butane (B89635) backbone. Research into transition metal catalysis (e.g., using palladium, silver, or copper complexes) aims to achieve high regioselectivity and stereoselectivity, which is particularly challenging for a flexible alkane chain like butane. Success in this area would dramatically reduce waste by utilizing the hydrocarbon feedstock more efficiently.

Advanced Electrochemical Fluorination: While the Simons electrochemical process is a classic method, it suffers from low selectivity and harsh conditions. Future research focuses on modern, mediator-assisted electrochemical approaches. These methods could employ novel electrode materials and ionic liquid electrolytes to enable fluorination under milder conditions, offering precise control over the reaction and minimizing substrate degradation.

Flow Chemistry Platforms: The use of continuous flow reactors offers a transformative approach to fluorination. By handling hazardous reagents in small, contained volumes and allowing for precise control over temperature, pressure, and residence time, flow chemistry can significantly enhance the safety and efficiency of synthesizing compounds like this compound. This technology also facilitates scalability and can be integrated with in-line purification and analysis.

Biocatalytic Routes: A long-term but highly attractive goal is the use of enzymes for fluorination. While naturally occurring fluorinase enzymes are rare and have limited substrate scope, protein engineering and directed evolution could potentially yield biocatalysts capable of selectively fluorinating a butane precursor under ambient, aqueous conditions, representing the pinnacle of green chemical synthesis.

The following table compares the paradigms of traditional versus emerging green synthetic methods for producing fluorinated butanes.

Interactive Table: Comparison of Synthetic Methodologies for Fluorinated Butanes

| Feature | Traditional Methods (e.g., Halex Reaction) | Emerging Green Methodologies |

| Fluorine Source | Anhydrous Hydrogen Fluoride (HF), SbF₅ | Nucleophilic (e.g., KF, CsF) or Electrophilic (e.g., Selectfluor®) reagents in catalytic cycles |

| Reaction Conditions | High temperature (100-400 °C), High pressure | Near-ambient temperature and pressure, often in flow reactors |

| Catalyst | Lewis acids (e.g., SbCl₅, TiCl₄) | Transition metals (Pd, Cu, Ag), Photoredox catalysts, Enzymes |

| Selectivity | Often low; leads to mixtures of isomers and over-fluorinated products | Potentially high; tunable regioselectivity and stereoselectivity |

| Waste Generation | Significant acidic and metallic waste streams | Minimal waste; catalytic nature allows for high atom economy |

| Safety Profile | High risk due to corrosive and toxic reagents | Significantly improved safety, especially with flow chemistry |

Exploration of Novel Reactivity and Catalytic Transformations of this compound

Beyond its synthesis, the chemical reactivity of this compound itself is a frontier for exploration. The presence of four vicinal fluorine atoms creates a unique electronic landscape, strengthening the C-F bonds while potentially activating the remaining C-H bonds and influencing the stability of reactive intermediates. Future research will focus on leveraging this structure as a versatile chemical scaffold.

Key areas for investigation include:

Selective C-H Functionalization: The four remaining C-H bonds (at the C1 and C4 positions) are electronically distinct from those in non-fluorinated butane. Research will target the development of catalytic systems for their selective functionalization (e.g., through oxidation, amination, borylation, or arylation) to create more complex and valuable fluorinated building blocks without disturbing the C-F bonds.

Controlled Dehydrofluorination: The elimination of one or two molecules of HF from this compound can generate valuable fluorinated butenes and butadienes, which are key monomers for specialty polymers. Future work will focus on developing catalytic methods (as opposed to using strong, stoichiometric bases) to control the regioselectivity and stereoselectivity of the double bond formation, yielding specific E/Z isomers of tetrafluorobutadiene.

Catalytic C-F Bond Activation: While challenging due to its high bond dissociation energy, the selective activation and transformation of a C-F bond in a polyfluorinated system is a major goal in modern organofluorine chemistry. Research could explore reductive defluorination using low-valent transition metal catalysts or single-electron transfer processes to convert this compound into trifluorobutane derivatives, providing access to a different class of molecules.

The table below outlines potential future chemical transformations of the this compound core.

Interactive Table: Potential Catalytic Transformations of this compound

| Transformation Type | Target Bond | Potential Catalytic System | Resulting Product Class |

| C-H Arylation | C-H | Palladium or Copper with specialized ligands | Aryl-substituted tetrafluorobutanes |

| Dehydrofluorination | C-H and C-F | Frustrated Lewis Pairs (FLPs), Transition metal hydrides | Fluorinated butenes/butadienes |

| Reductive Defluorination | C-F | Silyl radicals, Low-valent Nickel or Cobalt complexes | Tri-, di-, and monofluorobutanes |

| Oxidative Functionalization | C-H | Dioxiranes, Manganese or Ruthenium porphyrins | Fluorinated butanols or butanones |

Advancements in Theoretical Modeling and Predictive Capabilities for Fluorinated Systems

The unique stereoelectronic effects of fluorine, such as the gauche effect and the influence of C-F bond dipoles, make the conformational and reactive behavior of polyfluorinated molecules like this compound complex and often counterintuitive. Theoretical and computational chemistry provides an indispensable tool for elucidating these properties and guiding experimental work.

Future advancements in this interdisciplinary field will focus on:

High-Accuracy Conformational Analysis: this compound exists as multiple diastereomers ((1R,2R,3R,4R)/(1S,2S,3S,4S), (1R,2S,3S,4R), etc.) and enantiomers, each with a complex potential energy surface of different rotational conformers. High-level quantum mechanical calculations (e.g., coupled-cluster theory) and advanced Density Functional Theory (DFT) methods will be essential to accurately map these surfaces, predict the most stable conformers, and understand how stereochemistry dictates physical properties.

Predictive Reaction Modeling: Computational chemistry will be pivotal in exploring the novel reactivity discussed in section 8.2. By modeling transition states and reaction pathways, researchers can calculate activation energies, predict kinetic versus thermodynamic products, and understand the origins of chemo-, regio-, and stereoselectivity. This in-silico screening can drastically reduce the experimental effort required to discover optimal reaction conditions.

Development of Fluorine-Specific Force Fields: Accurate prediction of bulk properties (density, viscosity, boiling point, miscibility) through molecular dynamics (MD) simulations requires robust force fields. A key research direction is the development of next-generation, polarizable force fields specifically parameterized for polyfluorinated systems, which can better capture the nuanced non-covalent interactions governed by fluorine.

Machine Learning (ML) and AI Integration: As more experimental and computational data on fluorinated compounds become available, ML models can be trained to rapidly predict properties and reactivity. Quantitative Structure-Property Relationship (QSPR) models could, for instance, predict the environmental impact or material performance of this compound derivatives, accelerating the design-build-test-learn cycle for new materials.

The table below highlights the application of different computational methods to study this compound.

Interactive Table: Computational Methods for Studying this compound

| Computational Method | Primary Application | Key Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure, Reaction mechanisms | Conformer energies, Bond dissociation energies, Transition state structures, NMR shifts |

| Ab initio Methods (MP2, CCSD(T)) | High-accuracy benchmarking | "Gold standard" energies for key conformers and reaction barriers |

| Molecular Dynamics (MD) | Bulk phase simulation | Density, Viscosity, Diffusion coefficients, Solvation free energy |

| Machine Learning (ML/QSPR) | Rapid property prediction | Boiling point, GWP, Solubility, Toxicity metrics (based on training data) |

Design and Synthesis of Next-Generation Fluorinated Materials Utilizing this compound Scaffolds

The unique combination of a flexible aliphatic backbone with the strong polarity and low polarizability of four C-F bonds makes this compound an intriguing building block for advanced materials. Its defined stereochemistry offers a level of structural control not available with more randomly fluorinated polymers.

Future research will explore its incorporation into several classes of materials:

Specialty Fluoropolymers: By converting this compound into diene monomers (as described in 8.2), novel elastomers and thermoplastics can be synthesized. Research would focus on how the specific 1,2,3,4-substitution pattern influences polymer properties such as glass transition temperature, thermal stability, chemical resistance, and refractive index, potentially leading to new materials for high-performance seals, coatings, or optical components.

Advanced Battery Electrolytes: The high oxidative stability and polarity of fluorinated molecules are desirable for high-voltage lithium-ion battery electrolytes. This compound could be investigated as a co-solvent or additive designed to improve safety (by increasing the flash point) and electrochemical performance (by stabilizing the solid electrolyte interphase (SEI) on the anode).

Bio-inert Medical Materials: The introduction of fluorine is known to enhance the biostability of materials. By functionalizing the this compound core and polymerizing it, it may be possible to create new biocompatible materials for medical implants or devices, where resistance to metabolic degradation is paramount.

Fluorinated Liquid Crystals: The rigid and stereochemically defined nature of specific isomers of this compound could be exploited by incorporating them into the core or terminal chains of mesogenic molecules. The strong C-F dipoles would significantly influence the intermolecular forces, potentially leading to the formation of novel liquid crystal phases (e.g., ferroelectric or anti-ferroelectric phases) for display and sensor technologies.

Interactive Table: Potential Materials Derived from this compound

| Material Class | Required Scaffold Modification | Key Properties | Potential Application |

| Fluoropolymer | Dehydrofluorination to diene, then polymerization | High thermal stability, Chemical inertness, Low surface energy | High-performance coatings, Seals, Membranes |

| Battery Electrolyte | Used directly as a co-solvent | High anodic stability, Low flammability, Good ionic conductivity | High-voltage (>4.5V) lithium-ion batteries |

| Liquid Crystal | Incorporation into a mesogenic molecular structure | Unique dielectric anisotropy, Specific mesophase behavior | Advanced display technologies, Optical switches |

| Fluorosurfactant | Attachment of a hydrophilic head group | High surface activity, Thermal/chemical stability | Specialty emulsifiers, Fire-fighting foams (as PFOA alternatives) |

Comprehensive Life Cycle Assessment and Environmental Impact Studies for Fluorinated Organic Compounds

The historical legacy of environmentally persistent fluorochemicals, such as chlorofluorocarbons (CFCs) and certain per- and polyfluoroalkyl substances (PFAS), mandates a proactive and rigorous environmental assessment of any new fluorinated compound before widespread adoption. A comprehensive life cycle assessment (LCA) of this compound is a critical future research trajectory that bridges chemistry, atmospheric science, and toxicology.

This interdisciplinary assessment must include:

Atmospheric Fate and Potentials: The primary environmental concern for volatile hydrofluorocarbons (HFCs) is their impact on climate. Research must accurately determine the atmospheric lifetime of this compound by measuring its reaction rate with hydroxyl (•OH) radicals, the primary atmospheric oxidant. This lifetime is then used to calculate its Global Warming Potential (GWP). Its Ozone Depletion Potential (ODP) is expected to be zero due to the absence of chlorine or bromine, but this must be confirmed.

Biodegradation and Persistence: Studies must investigate the susceptibility of this compound to microbial degradation in soil and aquatic environments. The strength of the C-F bond suggests it will be highly persistent, but the presence of C-H bonds may offer sites for initial enzymatic attack. Identifying potential degradation pathways or confirming its recalcitrance is crucial.

Bioaccumulation and Ecotoxicity: Research is needed to determine the compound's octanol-water partition coefficient (log Kow) to predict its tendency to bioaccumulate in fatty tissues of organisms. Subsequent ecotoxicity studies on representative aquatic and terrestrial species would be required to understand its potential harm to ecosystems.

Full Life Cycle Analysis: A true "cradle-to-grave" analysis will quantify the total environmental footprint, integrating the resource consumption and emissions from its synthesis (section 8.1), its use phase, and its end-of-life fate (atmospheric emission, degradation, or incineration). This holistic view is essential for determining if it offers a net environmental benefit over existing alternatives.

The table below provides a framework for comparing the environmental profile of this compound against benchmark compounds.

Interactive Table: Comparative Environmental Impact Metrics

| Compound | Class | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) | Atmospheric Lifetime | Primary Concern |

| CFC-12 (CCl₂F₂) (Reference) | CFC | ~1 | 10,200 | 102 years | Ozone depletion, High GWP |

| HFC-134a (CH₂FCF₃) (Reference) | HFC | 0 | 1,300 | 13.4 years | High GWP |

| Butane (C₄H₁₀) (Reference) | Hydrocarbon | 0 | ~4 | Days | VOC, Smog formation |

| This compound | HFC | To be determined (Expected 0) | To be determined | To be determined | Potential GWP, Persistence |

Q & A

Q. What are the established synthetic routes for 1,2,3,4-tetrafluorobutane, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: Synthesis of perfluorinated alkanes like this compound typically involves halogen-exchange reactions or radical fluorination. For academic-scale preparation, consider:

- Nucleophilic fluorination : Use KF or CsF with fluorinated precursors (e.g., chlorobutane derivatives) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Monitor reaction progress via <sup>19</sup>F NMR to optimize yield .

- Electrochemical fluorination : Employ Simons cell setups with anhydrous HF and hydrocarbon precursors. Control voltage (4–6 V) and temperature (0–5°C) to minimize side reactions .

- Purification : Use fractional distillation or preparative GC to isolate isomers. Validate purity via GC-MS and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve spatial fluorine arrangement using single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to reduce thermal motion artifacts. Refinement with SHELXL97 achieves R-factors < 0.05 .

- Multinuclear NMR : <sup>19</sup>F NMR (δ range: -70 to -220 ppm) identifies fluorine environments, while <sup>1</sup>H-<sup>19</sup>F coupling constants reveal vicinal interactions. Use deuterated solvents (e.g., CDCl3) for stability .

- Vibrational spectroscopy : FT-IR (C-F stretches: 1100–1300 cm<sup>-1</sup>) and Raman spectroscopy differentiate between gauche and antiperiplanar conformers .

Advanced Research Questions

Q. How does the spatial arrangement of fluorine atoms in this compound influence its hydrogen-bonding capabilities and crystal packing?

Methodological Answer: Perfluorination reduces polarizability but enhances electronegativity, leading to weak C-F⋯H-C interactions. For structural analysis:

- Hydrogen-bond networks : Map O-H⋯O and C-H⋯F interactions using graph-set analysis (e.g., R2<sup>2</sup>(14) motifs in diol derivatives). Synchrotron XRD at 100 K improves weak interaction resolution .

- Crystal engineering : Fluorine’s steric bulk promotes layered packing parallel to (100) planes. Compare with 2,2,3,3-tetrafluorobutane-1,4-diol, where C(7) chains form infinite layers via O-H⋯O bonds .

Q. What experimental design considerations are critical when investigating the thermodynamic properties of highly fluorinated alkanes like this compound?

Methodological Answer:

- Factorial design : Optimize DSC measurements (phase transitions) by varying heating rates (1–10°C/min) and sample mass (2–5 mg) to balance sensitivity and thermal lag .

- Vapor-pressure estimation : Use static or effusion methods with calibrated pressure sensors. Account for fluorine’s electron-withdrawing effects on enthalpy of vaporization .

- Computational validation : Compare experimental ΔHvap with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to identify systematic errors .

Q. How should researchers address contradictions in reported crystallographic data for fluorinated butane derivatives?

Methodological Answer:

- Data validation : Cross-check lattice parameters (e.g., a = 5.4392 Å, β = 99.768° for 2,2,3,3-tetrafluorobutane-1,4-diol ) against multiple datasets. Use Rmerge < 5% as a quality threshold .

- Refinement protocols : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning in polar bonds. Test isotropic vs. anisotropic displacement models for fluorine .

- Error analysis : Quantify σ(C–C) bond-length uncertainties (e.g., ±0.002 Å) and correlate with temperature-dependent disorder .

Q. What computational chemistry approaches complement experimental studies in understanding the electronic effects of perfluorination in butane systems?

Methodological Answer:

- Electrostatic potential maps : Generate using MP2/cc-pVTZ to visualize fluorine’s electron-withdrawing effects on C-F bond polarity .

- Conformational analysis : Compare rotational barriers (B3LYP-D3/def2-TZVP) between fluorinated and non-fluorinated butanes. Identify low-energy conformers (e.g., gauche effect in 1,2-difluoroethane) .

- Non-covalent interaction (NCI) plots : Map weak C-F⋯F-C interactions in crystal lattices, correlating with XRD-derived close contacts (< 3.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.